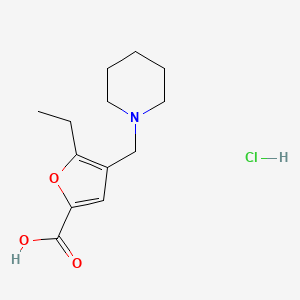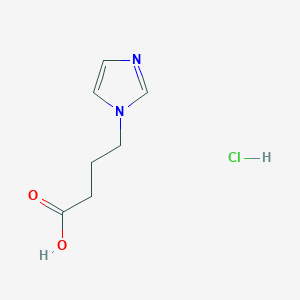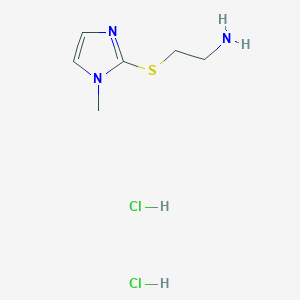
5-Ethyl-4-Piperidin-1-ylmethylfuran-2-carbonsäure-Hydrochlorid
Übersicht
Beschreibung
5-Ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is a biochemical used for proteomics research . Its molecular formula is C13H19NO3•HCl .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The molecular weight of the compound is 273.75600 .Wissenschaftliche Forschungsanwendungen
Proteomforschung
Diese Verbindung wird in der Proteomforschung als biochemisches Werkzeug eingesetzt. Die Proteomik befasst sich mit der umfassenden Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Die Rolle der Verbindung in der Proteomik kann entscheidend sein, um Proteininteraktionen, posttranslationale Modifikationen und die dynamischen Aspekte von Proteomen auf globaler Ebene zu verstehen .
Wirkmechanismus
The mechanism of action of 5-Ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is not yet fully understood. However, its structure suggests that it may act as a proton donor or acceptor in biochemical reactions, as well as a catalyst in chemical reactions. It is also possible that it may interact with other molecules, such as proteins, to affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride have not yet been studied in detail. However, its structure suggests that it may have an effect on the metabolism of other molecules, as well as on the function of certain proteins. It is also possible that it may affect the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
5-Ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride has several advantages for use in laboratory experiments. Its unique chemical structure makes it an ideal candidate for use in a variety of scientific research applications. It is also relatively easy to synthesize and is stable in a variety of solvents. However, it is important to note that 5-Ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is a synthetic compound and its effects on living organisms have not yet been studied in detail.
Zukünftige Richtungen
There are a number of potential future directions for the study of 5-Ethyl-4-piperidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride. These include further studies on its mechanism of action, biochemical and physiological effects, and potential uses in scientific research. Additionally, further studies on its potential uses in the synthesis of other compounds and its potential effects on living organisms are warranted. Finally, further studies on its potential uses in the development of new drugs and therapies are also of interest.
Eigenschaften
IUPAC Name |
5-ethyl-4-(piperidin-1-ylmethyl)furan-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-2-11-10(8-12(17-11)13(15)16)9-14-6-4-3-5-7-14;/h8H,2-7,9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAHDKRZQYLASK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)O)CN2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185301-30-7 | |
| Record name | 2-Furancarboxylic acid, 5-ethyl-4-(1-piperidinylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1389617.png)

![2-Bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-acetamide](/img/structure/B1389622.png)







![2-chloro-1-[6-(ethylsulfonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]-1-ethanone](/img/structure/B1389633.png)

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1389637.png)